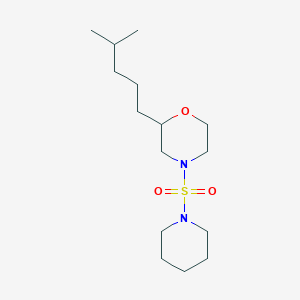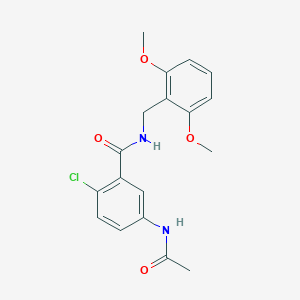
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide
概要
説明
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide is a complex organic compound that features a furan ring, a quinoline moiety, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Attachment of the Methylsulfanylmethyl Group:
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated furan derivatives.
科学的研究の応用
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The furan ring can interact with various enzymes, inhibiting their activity. The methylsulfanylmethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.
類似化合物との比較
Similar Compounds
5-(methylsulfanylmethyl)-furan-2-carboxamide: Lacks the quinoline moiety.
N-quinolin-8-ylfuran-2-carboxamide: Lacks the methylsulfanylmethyl group.
5-(methylsulfanylmethyl)-N-quinolin-8-ylbenzamide: Contains a benzene ring instead of a furan ring.
Uniqueness
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide is unique due to the combination of its furan ring, quinoline moiety, and methylsulfanylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
IUPAC Name |
5-(methylsulfanylmethyl)-N-quinolin-8-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-10-12-7-8-14(20-12)16(19)18-13-6-2-4-11-5-3-9-17-15(11)13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPODRGGQGSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(furan-2-yl)-2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide](/img/structure/B3810569.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B3810574.png)
![7-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3810580.png)
![3-fluoro-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3810592.png)
![2-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3810596.png)

![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B3810614.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B3810622.png)
![5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B3810624.png)
![3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3810632.png)
![3-{[(2,5-difluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3810635.png)
![N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3810642.png)
![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine](/img/structure/B3810654.png)
